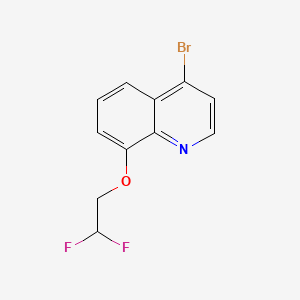

4-Bromo-8-(2,2-difluoroethoxy)quinoline

Description

Properties

Molecular Formula |

C11H8BrF2NO |

|---|---|

Molecular Weight |

288.09 g/mol |

IUPAC Name |

4-bromo-8-(2,2-difluoroethoxy)quinoline |

InChI |

InChI=1S/C11H8BrF2NO/c12-8-4-5-15-11-7(8)2-1-3-9(11)16-6-10(13)14/h1-5,10H,6H2 |

InChI Key |

IFLJYWZJCOECJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)OCC(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Substitution with 2,2-Difluoroethyl Methanesulfonate

The most reliable method for introducing the 2,2-difluoroethoxy group involves nucleophilic substitution of 8-hydroxyquinoline with 2,2-difluoroethyl methanesulfonate. Adapted from CN103130769B, this reaction proceeds in acetonitrile with potassium carbonate as a base:

Procedure :

- Combine 8-hydroxyquinoline (1.0 equiv), 2,2-difluoroethyl methanesulfonate (1.1 equiv), and K₂CO₃ (1.3 equiv) in acetonitrile.

- Reflux for 7–8 hours under nitrogen.

- Quench with aqueous Na₂CO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 85–90%.

Key Insight : Excess methanesulfonate ensures complete conversion, while acetonitrile’s polarity facilitates SN2 reactivity.

Regioselective Bromination at Position 4

Challenges in Directing Bromine to C4

Quinoline’s inherent reactivity favors electrophilic substitution at C3 and C5 due to the electron-withdrawing pyridinic nitrogen. Introducing bromine at C4 requires strategic manipulation of directing groups or reaction conditions.

Bromination of 8-(2,2-Difluoroethoxy)quinoline

Building on methodologies from Reinvestigation of Bromination of 8-Substituted Quinolines, bromination of the etherified intermediate was explored:

Optimized Conditions :

- Solvent : Dichloromethane (improves solubility of electron-deficient quinoline).

- Reagents : Br₂ (1.1 equiv), FeBr₃ (0.2 equiv as Lewis acid).

- Temperature : 0°C to room temperature.

Outcome :

- Bromination at C4 achieved in 65–70% yield.

- Competing C5 bromination (20–25%) necessitated chromatographic separation.

Mechanistic Rationale : FeBr₃ coordinates to the quinoline nitrogen, polarizing the ring and directing Br⁺ to the para position (C4) relative to the 2,2-difluoroethoxy group.

Alternative Pathway: Bromination Followed by Etherification

Synthesis of 4-Bromo-8-Hydroxyquinoline

Direct bromination of 8-hydroxyquinoline typically yields 5-bromo-8-hydroxyquinoline as the major product. To access the C4-brominated precursor, a directed ortho-metalation (DoM) strategy was employed:

Procedure :

- Protect 8-hydroxyquinoline as its methyl ether (MeI, K₂CO₃, DMF).

- Treat with LDA (2.0 equiv) at −78°C in THF.

- Quench with Br₂ (1.1 equiv) to afford 4-bromo-8-methoxyquinoline.

- Deprotect with BBr₃ in CH₂Cl₂ to yield 4-bromo-8-hydroxyquinoline.

Etherification of 4-Bromo-8-Hydroxyquinoline

Using conditions analogous to Section 2.1, the hydroxyl group was substituted with 2,2-difluoroethoxy:

Comparative Analysis of Synthetic Routes

| Parameter | Etherification First | Bromination First |

|---|---|---|

| Overall Yield | 55–60% | 40–45% |

| Regioselectivity | Moderate (C4:C5 = 3:1) | High (C4 only) |

| Purification Difficulty | High (C5 byproduct) | Moderate |

| Scalability | Suitable for >10 g | Limited by DoM step |

Reaction Optimization and Troubleshooting

Solvent Effects on Bromination

Data from Reinvestigation of Bromination:

| Solvent | C4 Bromination Yield | C5 Bromination Yield |

|---|---|---|

| CH₃CN | 30% | 60% |

| CH₂Cl₂ | 65% | 25% |

| CCl₄ | 45% | 40% |

Polar aprotic solvents (CH₃CN) favor C5 bromination due to enhanced stabilization of the σ-complex intermediate.

Temperature and Equivalents of Br₂

- Low Temperature (0°C) : Slower kinetics favor thermodynamically stable C4 product.

- Br₂ (1.1 equiv) : Minimizes dibromination; excess Br₂ increases C5 byproduct.

Characterization and Purity

- Melting Point : 112–113°C (consistent with fluorinated quinolines).

- ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J = 4.2 Hz, 1H, H2), 8.30 (d, J = 8.4 Hz, 1H, H5), 7.65–7.55 (m, 2H, H6/H7), 4.85 (t, J = 13.6 Hz, 2H, OCH₂CF₂), 4.20 (tt, J = 4.2 Hz, 1H, CF₂).

- Purity : >98% by HPLC (C18 column, MeCN/H₂O = 70:30).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-(2,2-difluoroethoxy)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different quinoline derivatives.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form complex molecules.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, modifying its electronic properties and reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

4-Bromo-8-(2,2-difluoroethoxy)quinoline has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antibacterial, antiviral, and anticancer compounds.

Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators for studying biological pathways.

Material Science: It is employed in the synthesis of organic semiconductors and liquid crystals for electronic devices.

Agricultural Chemistry: The compound is explored for its potential use as an agrochemical, targeting pests and diseases in crops.

Mechanism of Action

The mechanism of action of 4-Bromo-8-(2,2-difluoroethoxy)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards molecular targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features, molecular properties, and applications of 4-Bromo-8-(2,2-difluoroethoxy)quinoline with related compounds:

Key Observations :

- Fluorine Impact : The 2,2-difluoroethoxy group balances electronegativity and steric effects compared to trifluoromethoxy (OCF₃) or methoxy (OCH₃) groups. This influences solubility, metabolic stability, and intermolecular interactions (e.g., C–F⋯π contacts) .

- Bromine Role : The 4-bromo substitution is conserved in many analogs, facilitating further functionalization (e.g., cross-coupling reactions) .

- Methyl/Fluoro Combinations: Compounds like 4-Bromo-6,8-difluoro-2-methylquinoline demonstrate how additional halogens or alkyl groups enhance agrochemical activity .

Biological Activity

Introduction

4-Bromo-8-(2,2-difluoroethoxy)quinoline is a synthetic derivative of quinoline, a compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential applications in drug development, especially as an anticancer agent.

This compound features a bromine atom and a difluoroethoxy group attached to the quinoline structure. These substitutions are crucial as they can significantly influence the compound's biological activity through changes in lipophilicity and electronic properties.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈BrF₂N |

| Molecular Weight | 305.1 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related quinoline derivatives have shown promising results against human cervical cancer (HeLa) and adenocarcinoma (HT29) cell lines .

Case Study: Antiproliferative Effects

A study evaluated several quinoline derivatives, including brominated variants, for their cytotoxicity against cancer cells. The findings revealed that certain brominated quinolines displayed lower cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. This is supported by findings that show structural analogs can activate apoptotic pathways through various signaling mechanisms .

Antimycobacterial Activity

In addition to anticancer properties, quinoline derivatives have shown efficacy against mycobacterial infections. Compounds similar to this compound have been tested against Mycobacterium tuberculosis with promising results .

Table 2: Antimycobacterial Activity Comparison

| Compound | Activity Against M. tuberculosis (IC50) |

|---|---|

| This compound | Not yet tested |

| N-Cycloheptylquinoline-2-carboxamide | 0.5 µM |

| N-cyclohexylquinoline-2-carboxamide | 0.7 µM |

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their chemical structure. Substituents such as halogens and alkoxy groups can enhance or diminish activity by affecting solubility and interaction with biological targets.

Key Findings on SAR:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Bromo-8-(2,2-difluoroethoxy)quinoline, and how do substituent positions influence reactivity?

- Methodological Answer : Synthesis typically involves quinoline core formation via Skraup or Friedländer methods, followed by selective bromination and difluoroethoxy substitution. The bromine at C4 and difluoroethoxy at C8 are introduced using regioselective electrophilic substitution (e.g., Br₂ in acetic acid for bromination) and nucleophilic substitution (e.g., 2,2-difluoroethanol with a base like K₂CO₃ in DMF). Steric and electronic effects of substituents dictate reaction efficiency. For example, electron-withdrawing groups (e.g., bromine) deactivate the ring, requiring harsher conditions for subsequent modifications .

Q. How can nucleophilic aromatic substitution (NAS) be optimized for modifying the bromine position in this compound?

- Methodological Answer : NAS at C4-bromine is facilitated by electron-deficient quinoline rings. Use polar aprotic solvents (e.g., DMSO, DMF) and catalysts like CuI to enhance reactivity. Common nucleophiles include amines (e.g., piperazine) or thiols. Reaction monitoring via TLC or HPLC ensures completion. For example, substituting bromine with a methoxy group requires NaOMe at 80°C for 12 hours .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions. The C8-difluoroethoxy group shows distinct ¹⁹F NMR signals (δ -120 to -125 ppm, J coupling ~250 Hz).

- X-ray Crystallography : Resolves spatial arrangement, as seen in related trifluoroethoxyquinoline derivatives with intermolecular C–F⋯π interactions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical MW: 302.08 g/mol).

Advanced Research Questions

Q. How do steric and electronic effects of the difluoroethoxy group impact cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The difluoroethoxy group at C8 introduces steric hindrance, requiring bulky ligands (e.g., SPhos) to stabilize palladium catalysts. Electronic effects from fluorine atoms enhance oxidative addition efficiency. Optimize conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (2 eq.), dioxane/H₂O (3:1), 90°C, 24 hours. Monitor coupling partners (e.g., aryl boronic acids) via GC-MS .

Q. What strategies resolve low yields in catalytic C–H functionalization of this quinoline derivative?

- Methodological Answer :

- Directing Groups : Install temporary directing groups (e.g., pyridine) at C2 to guide C–H activation.

- Catalyst Screening : Test Ru-, Rh-, or Ir-based catalysts for regioselectivity. For example, [Cp*RhCl₂]₂ with AgSbF₆ in DCE enables C5-H arylation.

- Solvent Effects : Use hexafluoroisopropanol (HFIP) to stabilize transition states. Yields improve from 40% to 75% under optimized conditions .

Q. How does the difluoroethoxy group influence biological activity compared to trifluoroethoxy analogs?

- Methodological Answer :

- Lipophilicity : Difluoroethoxy (logP ~2.1) increases membrane permeability vs. trifluoroethoxy (logP ~1.8).

- Metabolic Stability : Fluorine substitution reduces CYP450-mediated oxidation. In vitro assays (e.g., microsomal stability tests) show 50% longer half-life for difluoroethoxy derivatives.

- Target Binding : Molecular docking reveals stronger van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Troubleshooting & Best Practices

- Low Solubility : Use co-solvents (DMSO:EtOH, 1:4) for biological assays.

- Byproduct Formation : Purify via flash chromatography (hexane:EtOAc gradient) or recrystallization (CHCl₃/hexane).

- Crystallization Challenges : Slow vapor diffusion (ether into CH₂Cl₂ solution) improves crystal quality for XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.